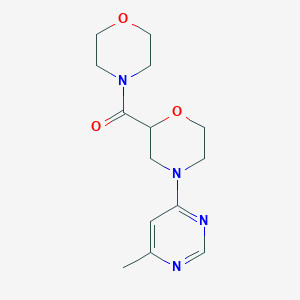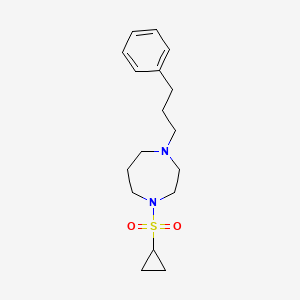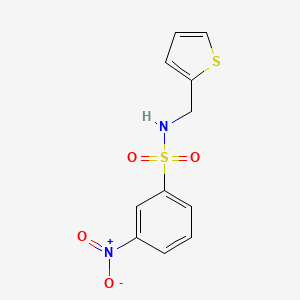![molecular formula C17H17N9 B15121737 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazolo[1,5-a]pyrimidine derivatives, followed by their reaction with piperazine and subsequent functionalization to introduce the pyrazolyl and pyridazine moieties .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Pyridazine derivatives: Compounds with pyridazine rings are known for their diverse pharmacological properties.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine is unique due to its combination of multiple heterocyclic rings, which can confer a broad range of biological activities and make it a versatile scaffold for drug development. Its structural complexity allows for fine-tuning of its properties through chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H17N9 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H17N9/c1-6-18-25(8-1)17-3-2-16(21-22-17)24-12-10-23(11-13-24)14-5-9-26-15(20-14)4-7-19-26/h1-9H,10-13H2 |
InChI Key |
XCOAASXYBXFXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)

![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15121695.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)

![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)
![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)

![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121742.png)
